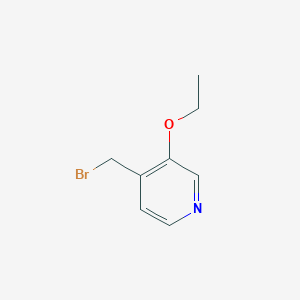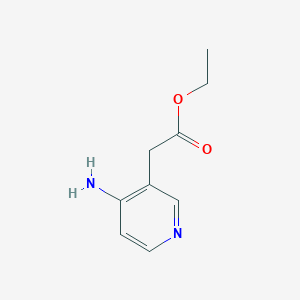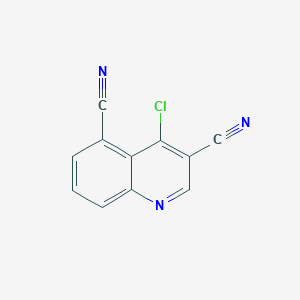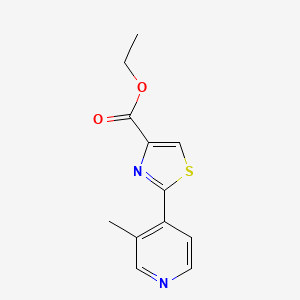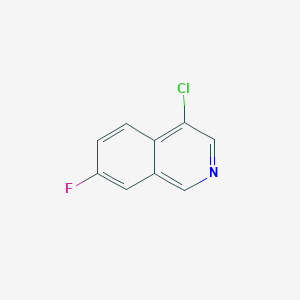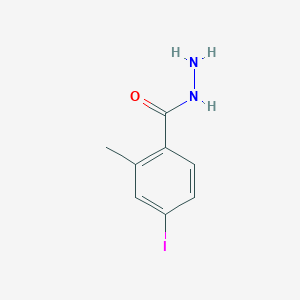
2-Methoxy-5-((trifluoromethyl)thio)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-((trifluoromethyl)thio)pyridine is an organic compound with the molecular formula C7H6F3NOS. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethylthio group (-SCF3) attached to the pyridine ring. The trifluoromethylthio group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-((trifluoromethyl)thio)pyridine typically involves the introduction of the trifluoromethylthio group to a pyridine derivative. One common method is the nucleophilic substitution reaction where a suitable pyridine precursor reacts with a trifluoromethylthiolating agent under controlled conditions. The reaction often requires the presence of a base to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process. Purification steps, including distillation or recrystallization, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-5-((trifluoromethyl)thio)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methoxy-5-((trifluoromethyl)thio)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and materials science for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-((trifluoromethyl)thio)pyridine involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to proteins or enzymes. The methoxy group can also contribute to the compound’s overall polarity and solubility, affecting its distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-5-(trifluoromethyl)pyridine: Similar structure but lacks the sulfur atom.
5-(Trifluoromethyl)pyridine-2-thiol: Contains a thiol group instead of a methoxy group.
2-Methoxy-6-(trifluoromethyl)pyridine: Similar but with the trifluoromethyl group at a different position.
Uniqueness
2-Methoxy-5-((trifluoromethyl)thio)pyridine is unique due to the presence of both the methoxy and trifluoromethylthio groups, which impart distinct electronic and steric properties. These features make it a valuable compound in various chemical and biological applications, offering different reactivity and interaction profiles compared to its analogs.
Propiedades
Fórmula molecular |
C7H6F3NOS |
|---|---|
Peso molecular |
209.19 g/mol |
Nombre IUPAC |
2-methoxy-5-(trifluoromethylsulfanyl)pyridine |
InChI |
InChI=1S/C7H6F3NOS/c1-12-6-3-2-5(4-11-6)13-7(8,9)10/h2-4H,1H3 |
Clave InChI |
KVDPZHPWAGIIAX-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13664632.png)
![2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13664633.png)
![3,5-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13664638.png)
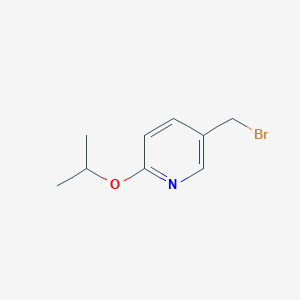
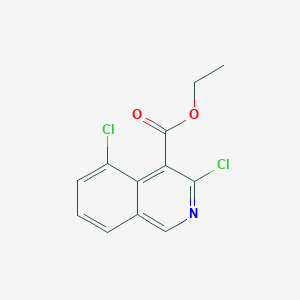
![6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13664669.png)
